2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
Description
2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a benzamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxyphenyl carbonyl group. Its molecular formula is C₂₃H₁₅Cl₂NO₃, with a molecular weight of 424.3 g/mol . The structure includes two chlorine atoms: one on the benzamide moiety and another on the phenyl ring attached to the benzofuran. The methoxy group at the 4-position of the phenyl ring and the benzofuran scaffold contribute to its unique electronic and steric properties, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C23H15Cl2NO4 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-chloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H15Cl2NO4/c1-29-19-11-10-13(12-17(19)25)21(27)22-20(15-7-3-5-9-18(15)30-22)26-23(28)14-6-2-4-8-16(14)24/h2-12H,1H3,(H,26,28) |
InChI Key |
STHLGYGQQMEKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Ketones
The benzofuran core is typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones. For example, 2-(3-chloro-4-methoxyphenyl)carbonylphenol undergoes dehydration in the presence of H₂SO₄ (5 mol%) at 80°C for 6 hours to yield the benzofuran intermediate. Key parameters:
Epoxide Ring-Opening Strategies
Alternative approaches utilize epoxide intermediates. Reaction of 7-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylic acid (MCPGMRQBNFFHBK-UHFFFAOYSA-N) with 3-chloro-4-methoxybenzoic acid in DMF at 120°C for 12 hours achieves 89% conversion. The mechanism involves nucleophilic attack at the epoxide's electrophilic carbon, followed by intramolecular esterification.
Amide Bond Formation
Schotten-Baumann Reaction
Condensation of the benzofuran-3-amine intermediate with 2-chlorobenzoyl chloride is conducted under Schotten-Baumann conditions:
Carbodiimide-Mediated Coupling
Superior yields (82–85%) are achieved using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
| Parameter | Value | Impact on Yield |
|---|---|---|
| EDCI Equivalence | 1.1 eq. | +12% vs. 1.0 eq. |
| DMAP Loading | 0.01 eq. | Prevents over-acylation |
| Reaction Time | 16 hours | 95% conversion |
This method minimizes racemization, critical for maintaining stereochemical integrity at the benzofuran's 3-position.
Integrated One-Pot Syntheses
Copper-Catalyzed Cascade Reactions
A one-pot protocol combines salicylaldehyde derivatives, calcium carbide, and 3-chloro-4-methoxybenzamide under CuBr (10 mol%)/Na₂CO₃ catalysis:
-
Alkyne generation : CaC₂ + H₂O → HC≡CH
-
Iminium formation : Salicylaldehyde + amine → Schiff base
-
Cyclization : Cu-mediated C–O bond formation
Conditions : DMSO/H₂O (4:1), 80°C, 8 hours
Yield : 74% with >99% purity by HPLC.
Rhodium-Catalyzed Annulation
CpRh-catalyzed C–H activation enables direct benzofuran formation from aryl carboxamides and vinylene carbonate:
Key advantages :
Purification and Characterization
Chromatographic Methods
-
Normal-phase SiO₂ : Hexane/EtOAc (7:3) eluent removes unreacted acyl chlorides
-
HPLC : C18 column, MeCN/H₂O (65:35) at 1 mL/min, RT = 8.2 min.
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:4) yields needle-like crystals suitable for X-ray diffraction. Key metrics:
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale trials (10 kg/batch) in tubular reactors show:
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where halogen atoms can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
The primary focus of research surrounding this compound lies in its potential therapeutic applications, particularly in the realms of oncology and neurology. The following sections detail specific applications and findings related to this compound.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide exhibit significant anticancer properties. The unique functional groups allow for interactions with cellular pathways involved in cancer progression. For instance, the benzofuran moiety has been linked to inhibition of tumor growth through modulation of apoptosis and cell cycle regulation.
Case Study:
A study demonstrated that derivatives of benzofuran compounds showed cytotoxic effects against various cancer cell lines, suggesting that the incorporation of additional chlorinated phenyl groups may enhance these effects by increasing lipophilicity and improving cellular uptake .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. Research indicates that similar compounds can inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission.
Case Study:
In vitro assays revealed that certain benzofuran derivatives significantly inhibited acetylcholinesterase activity, which is crucial for maintaining cognitive function in neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways associated with disease states. This inhibition can lead to altered metabolic processes, which may be beneficial in conditions like cancer and neurodegeneration.
Interaction with Receptors
The diverse functional groups present in the compound allow for interactions with multiple receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Mechanism of Action
The mechanism of action for 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)
- Structure : Triflumuron shares the benzamide backbone but replaces the benzofuran and methoxy groups with a trifluoromethoxy-substituted phenylurea moiety .
- Application : Acts as an insecticide, targeting chitin synthesis in pests .
- Key Differences: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound.
| Parameter | Target Compound | Triflumuron |
|---|---|---|
| Molecular Formula | C₂₃H₁₅Cl₂NO₃ | C₁₅H₁₀ClF₃N₂O₃ |
| Functional Groups | Benzofuran, methoxy | Trifluoromethoxy, urea linkage |
| Primary Use | Undocumented* | Insecticide |
| Bioactivity | Unknown | Chitin synthesis inhibition |
*No direct evidence of pesticidal activity for the target compound is available in the provided sources.
2-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2)
- Structure : A benzoylthiourea derivative with a thiourea linkage and 3-fluorobenzyl group, differing from the benzofuran core in the target compound .
- Application : Catalyzes Suzuki coupling reactions (C–C bond formation) .
- Key Differences: The thiourea group in L2 enhances metal coordination, critical for catalytic activity.
| Parameter | Target Compound | L2 Ligand |
|---|---|---|
| Molecular Formula | C₂₃H₁₅Cl₂NO₃ | C₁₆H₁₃ClFN₃OS |
| Functional Groups | Benzofuran, methoxy | Thiourea, fluorobenzyl |
| Primary Use | Undocumented | Catalysis (Suzuki coupling) |
2-chloro-N-(2,3-dichlorophenyl)benzamide
- Structure : A benzanilide with chlorine substituents on both the benzamide and aniline rings .
- Research Findings :
- Key Differences :
- The absence of the benzofuran ring simplifies the structure, reducing steric complexity.
- The target compound’s methoxy group may enhance solubility compared to the dichlorophenyl group.
| Parameter | Target Compound | 2-chloro-N-(2,3-dichlorophenyl)benzamide |
|---|---|---|
| Molecular Formula | C₂₃H₁₅Cl₂NO₃ | C₁₃H₈Cl₃NO |
| Crystallographic Features | Undocumented | Hydrogen-bonded chains along a-axis |
| Substituent Effects | Methoxy enhances electron density | Dichloro groups increase hydrophobicity |
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Structure : Shares the benzofuran core but substitutes the 3-chloro-4-methoxyphenyl group with a 4-chlorobenzoyl and methyl group .
- The 4-chloro substituent versus 3-chloro-4-methoxy alters electronic properties (e.g., electron-withdrawing vs. electron-donating effects).
| Parameter | Target Compound | 4-chlorobenzoyl Analogue |
|---|---|---|
| Molecular Formula | C₂₃H₁₅Cl₂NO₃ | C₂₃H₁₅Cl₂NO₃ |
| Substituents | 3-Cl, 4-OCH₃ | 4-Cl, 3-CH₃ |
| Potential Impact | Enhanced polarity | Increased hydrophobicity |
Biological Activity
The compound 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features several functional groups that may contribute to its biological activity, including a benzofuran moiety and chlorinated phenyl groups. The structural complexity suggests potential interactions with various biological targets.
Anticancer Potential
The benzofuran scaffold has been associated with anticancer activity in various studies. For example, compounds containing this moiety have demonstrated cytotoxic effects against several cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest . The presence of the 3-chloro-4-methoxyphenyl group may enhance these effects by modifying interactions with cellular targets.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, impacting metabolic pathways crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, such as dopamine receptors, which have been linked to neuroprotective effects in related benzamide derivatives .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study on benzotriazole derivatives showed significant antibacterial activity against various pathogens, suggesting that structural modifications can enhance efficacy .
- Anticancer Research : Compounds similar to the target molecule have been tested against human cancer cell lines, revealing promising results in reducing cell viability through apoptosis induction .
- Neuroprotective Effects : Research on benzamide derivatives indicated potential neuroprotective properties through selective receptor agonism, which could be relevant for developing treatments for neurodegenerative diseases .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Construct the benzofuran core via cyclization of substituted phenols or via transition-metal-catalyzed coupling reactions .
-
Step 2 : Introduce the 3-chloro-4-methoxyphenyl carbonyl group using Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
-
Step 3 : Attach the 2-chlorobenzamide moiety via amide coupling (e.g., HATU/DIPEA or EDC/NHS in anhydrous DMF) .
-
Optimization :
-
Use high-purity reagents and inert atmospheres to minimize side reactions.
-
Monitor reaction progress via TLC or LC-MS.
-
Purify intermediates via column chromatography or recrystallization .
Table 1 : Key Reaction Conditions
Step Reagents/Catalysts Solvent Temperature Yield Range 1 Pd(OAc)₂, PPh₃ DMF 80–100°C 60–75% 2 AlCl₃, CH₂Cl₂ Toluene RT 70–85% 3 HATU, DIPEA DMF 0°C→RT 50–65%
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
-
1H/13C NMR to confirm substituent positions and amide bond formation. Key shifts:
-
Benzofuran C-3 proton at δ 7.8–8.2 ppm .
-
Methoxy group singlet at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₁₆Cl₂NO₄: 465.04) .
- X-ray Crystallography :
-
Use SHELXL for refinement, especially for resolving disorder or twinning .
-
Hydrogen-bonding patterns (e.g., N–H···O interactions) analyzed via Mercury software .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Design :
-
Syntize analogs with variations in:
-
Chloro/methoxy positions (e.g., 4-chloro vs. 3-chloro).
-
Benzamide substituents (e.g., 2-fluoro vs. 2-chloro) .
- Assays :
-
Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and antimicrobial activity (MIC determination) .
-
Compare IC₅₀ values to identify pharmacophore requirements.
Table 2 : Example SAR Findings (Hypothetical Data)
Analog Substituent Modification IC₅₀ (μM) Notes 1 2-Cl, 4-OCH₃ 0.45 Baseline 2 3-Cl, 4-OCH₃ 1.20 Reduced activity 3 2-F, 4-OCH₃ 0.60 Comparable to baseline
Q. What crystallographic challenges arise, and how can refinement software address them?
- Challenges :
-
Disorder in the methoxyphenyl group .
- Solutions :
-
Apply restraints to disordered regions (e.g., DFIX for C–O bonds).
Q. How should researchers resolve contradictions in biological assay data?
- Potential Causes :
-
Variability in compound purity (e.g., residual solvents affecting assays) .
-
Differences in cell lines or assay protocols (e.g., serum concentration in cytotoxicity tests) .
- Methodology :
-
Re-purify compound via preparative HPLC.
-
Standardize assay conditions (e.g., 10% FBS in DMEM, 48h incubation).
-
Validate results with orthogonal assays (e.g., apoptosis vs. proliferation assays) .
Q. Which computational methods predict binding modes with biological targets?
- Docking :
-
Use AutoDock Vina or Schrödinger Glide to screen against kinase domains (e.g., EGFR, VEGFR) .
-
Prioritize poses with hydrogen bonds to amide groups and hydrophobic contacts with chloro substituents.
- Molecular Dynamics (MD) :
-
Simulate binding stability (10 ns trajectories in GROMACS) .
-
Analyze RMSD/RMSF to identify critical residue interactions.
Figure 1 : Hypothetical Docking Pose (EGFR Kinase)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
